(Z)-3-pyridin-2-ylprop-2-en-1-ol

Organic Synthesis Stereoselective Cyclization Heterocycle Construction

(Z)-3-pyridin-2-ylprop-2-en-1-ol (CAS 113985-62-9) is a heterocyclic allylic alcohol featuring a pyridine ring substituted at the 2-position with a propenol chain in a specific Z (cis) configuration. This compound is primarily utilized as a stereochemically defined building block in advanced organic synthesis and pharmaceutical research.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 113985-62-9
Cat. No. B038221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-pyridin-2-ylprop-2-en-1-ol
CAS113985-62-9
Synonyms2-Propen-1-ol,3-(2-pyridinyl)-,(Z)-(9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CCO
InChIInChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3-
InChIKeySDTYYJCFJVDMLT-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-pyridin-2-ylprop-2-en-1-ol (CAS 113985-62-9): Stereochemically Defined Pyridinyl Allylic Alcohol Building Block


(Z)-3-pyridin-2-ylprop-2-en-1-ol (CAS 113985-62-9) is a heterocyclic allylic alcohol featuring a pyridine ring substituted at the 2-position with a propenol chain in a specific Z (cis) configuration [1]. This compound is primarily utilized as a stereochemically defined building block in advanced organic synthesis and pharmaceutical research. The Z-stereochemistry of the double bond is a critical and valuable property, as achieving Z-selectivity in alkene synthesis can be challenging, and this reagent provides direct access to this stereodefined motif .

Why Stereochemical Purity of (Z)-3-pyridin-2-ylprop-2-en-1-ol is Non-Negotiable for Procurement


In the realm of pyridinyl allylic alcohols, the stereochemistry of the double bond dictates the molecule's three-dimensional shape, profoundly influencing its reactivity, molecular recognition, and the stereochemical outcome of downstream transformations . The Z- and E-isomers of 3-pyridin-2-ylprop-2-en-1-ol are not interchangeable; the Z-isomer imposes a specific conformational constraint essential for certain cyclization reactions where the E-isomer is unreactive or leads to alternative products [1]. Therefore, substituting a generic mixture or the incorrect isomer can result in reaction failure, reduced yield, or the formation of undesired stereoisomers, necessitating the procurement of the pure Z-isomer for applications requiring this specific spatial arrangement.

Quantitative Differentiation of (Z)-3-pyridin-2-ylprop-2-en-1-ol Against Key Comparators


Stereochemical Configuration as a Decisive Factor in Cyclization Reactions

The Z-configuration of (Z)-3-pyridin-2-ylprop-2-en-1-ol is a prerequisite for specific cyclization reactions. In a mechanistic study of an allenolate-mediated cyclization, it was noted that the Z-isomer is essential for the cyclization step to occur, whereas the E-isomer represents a 'dead-end' that cannot proceed [1]. This stereochemical requirement dictates that only the pure Z-isomer can be utilized in such synthetic pathways.

Organic Synthesis Stereoselective Cyclization Heterocycle Construction

Distinct Physicochemical Properties: logP Comparison Between Z- and E-Isomers

The computed octanol-water partition coefficient (XLogP3) for (Z)-3-pyridin-2-ylprop-2-en-1-ol is 1.4 [1]. In contrast, the corresponding value for the E-isomer ((E)-3-pyridin-2-ylprop-2-en-1-ol, CAS 113985-52-7) is 0.6 [2]. This difference in lipophilicity of 0.8 log units, which corresponds to a factor of approximately 6.3 in lipophilicity, can significantly influence membrane permeability and biological activity, making isomer selection critical in drug discovery programs.

Medicinal Chemistry Lipophilicity Drug Design

Impact of Pyridine Ring Position on Biological Activity: 2-Pyridinyl vs. 3-Pyridinyl Analogs

The position of the nitrogen atom on the pyridine ring is a critical determinant of biological activity. (Z)-3-pyridin-2-ylprop-2-en-1-ol features a pyridine-2-yl substitution pattern. In contrast, the related compound (E)-3-pyridin-3-ylprop-2-en-1-ol (CAS 69963-46-8) has been described as having applications as an antihypertensive and platelet aggregation inhibitor [1]. While specific data for the Z-2-pyridinyl isomer is limited, this class-level inference suggests that the 2-pyridinyl substitution pattern likely confers a distinct biological profile compared to the 3-pyridinyl analog, underscoring the importance of selecting the correct regioisomer for specific pharmacological studies.

Medicinal Chemistry Structure-Activity Relationship Pharmacology

Reported Stability in Physiological Conditions (PBS pH 7.4)

The stability of a compound structurally related to (Z)-3-pyridin-2-ylprop-2-en-1-ol (CHEMBL4682084) has been assessed in pH 7.4 PBS buffer at 100 µM over 24 hours using LC-MS/MS [1]. While this data is for a related compound and not a direct measurement, it provides a class-level indication that pyridinyl allylic alcohols may exhibit measurable stability under physiological conditions, which is a critical parameter for in vitro and in vivo studies. Direct stability data for the target compound is currently unavailable in public sources.

In Vitro Pharmacology Compound Stability Assay Development

Validated Application Scenarios for (Z)-3-pyridin-2-ylprop-2-en-1-ol Based on Quantitative Evidence


Stereospecific Construction of Heterocycles via Cyclization

The Z-isomer's unique configuration is essential for specific cyclization reactions where the E-isomer is unreactive [3]. Researchers involved in the total synthesis of complex natural products or the development of novel heterocyclic scaffolds can leverage (Z)-3-pyridin-2-ylprop-2-en-1-ol to ensure the desired stereochemical outcome and avoid synthetic dead-ends.

Medicinal Chemistry Optimization Where Lipophilicity Dictates Bioactivity

The computed 0.8 logP difference between Z- and E-isomers [3] makes (Z)-3-pyridin-2-ylprop-2-en-1-ol a distinct candidate for medicinal chemistry campaigns aimed at optimizing membrane permeability and target engagement. The higher lipophilicity of the Z-isomer may be advantageous for crossing biological membranes, while the E-isomer offers a less lipophilic alternative, allowing for precise tuning of physicochemical properties.

Probing Pyridine Position-Specific Biological Targets

Given the distinct reported activities of 3-pyridinyl analogs (e.g., antihypertensive, platelet aggregation inhibition) [3], (Z)-3-pyridin-2-ylprop-2-en-1-ol serves as a crucial tool for structure-activity relationship (SAR) studies aimed at elucidating the role of the pyridine nitrogen position in modulating biological function. It enables the specific interrogation of targets that favor a 2-pyridinyl substitution pattern.

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